

Toxicological profile of 2-(Methylthio)benzothiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methylthio)benzothiazole

Cat. No.: B7728342

[Get Quote](#)

An In-depth Technical Guide to the Toxicological Profile of **2-(Methylthio)benzothiazole**

Introduction

2-(Methylthio)benzothiazole (MTBT) is a heterocyclic organic compound with a benzothiazole core structure and a methylthio group substitution. It is utilized in various industrial applications, including as a vulcanization accelerator in the rubber industry and as an intermediate in the synthesis of fungicides and other agrochemicals.^[1] Its presence in the environment and potential for human exposure necessitate a thorough understanding of its toxicological profile. This guide provides a comprehensive overview of the current knowledge regarding the toxicity of MTBT, intended for researchers, scientists, and professionals in drug development and chemical safety assessment.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for predicting its environmental fate, bioavailability, and toxicokinetics.

Property	Value	Reference(s)
CAS Number	615-22-5	[2]
Molecular Formula	C ₈ H ₇ NS ₂	[2]
Molecular Weight	181.28 g/mol	[2]
Appearance	White to light yellow crystalline powder or liquid	[1]
Melting Point	44-48 °C	[1]
Boiling Point	177 °C at 22 mmHg	[1]
Water Solubility	Moderately soluble	[3]
log K _{ow}	3.12	[4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of a xenobiotic describe its journey through the body and are pivotal in understanding its potential for systemic toxicity. Currently, comprehensive in vivo data on the absorption, distribution, and excretion of MTBT in mammals is limited. However, in vitro metabolism studies have shed light on its biotransformation.

Metabolism

In vitro studies utilizing rat liver homogenates have demonstrated that **2-(methylthio)benzothiazole** undergoes metabolic transformation.[5] The primary metabolic pathway involves the oxidation of the methylthio group to its corresponding methylsulfoxide and/or methylsulfone.[5] These oxidized intermediates then become substrates for conjugation with glutathione (GSH), a reaction likely catalyzed by glutathione-S-transferase.[5] This conjugation leads to the formation of S-(2-benzothiazolyl)-glutathione.[5] The degradation of the methylthio group also results in the formation of formaldehyde and sulfate.[5] Interestingly, this metabolic process leads to an apparent S-demethylation of the methylthio group.[5] A secondary S-demethylation pathway that does not involve GSH conjugation has also been observed in vitro.[5]

Acute Toxicity

Acute toxicity studies are crucial for identifying the immediate hazards associated with a single, short-term exposure to a substance.

Oral, Dermal, and Inhalation Toxicity

Information on the acute mammalian toxicity of **2-(methylthio)benzothiazole** is primarily derived from safety data sheets, which classify it as causing skin, eye, and respiratory irritation. [6] One safety data sheet classifies it as harmful if swallowed, in contact with skin, or if inhaled. [7]

Skin and Eye Irritation

2-(Methylthio)benzothiazole is classified as a skin irritant and can cause serious eye irritation. [6] It is recommended to avoid contact with skin and eyes. [6] In case of contact, flushing with plenty of water is advised. [6]

Aquatic Toxicity

The acute toxicity of MTBT to aquatic organisms has been evaluated. In a study using *Ceriodaphnia dubia*, the 48-hour acute EC50 was determined to be 12.7 mg/L. [8][9] Another study using a zebrafish model calculated the 72-hour LC50 to be 16.11 mg/L. [10]

Genotoxicity

Genotoxicity assays are employed to assess the potential of a substance to induce genetic mutations or chromosomal damage. The genotoxic potential of **2-(methylthio)benzothiazole** has been investigated in vitro.

In a comprehensive study evaluating nine benzothiazole derivatives, MTBT was assessed using the SOS/umu test with *Salmonella typhimurium* TA1535/pSK1002 and the high-content in vitro micronucleus test with human gastric carcinoma (MGC-803) and human lung carcinoma (A549) cells. [11] The results indicated that MTBT induced DNA damage in MGC-803 cells. [11] However, no evidence of genotoxicity was observed for MTBT in the SOS/umu test. [11]

Repeated Dose Toxicity

Specific data from sub-acute, sub-chronic, or chronic repeated-dose toxicity studies on **2-(methylthio)benzothiazole** in mammals are not readily available in the public domain. To provide some context, studies on a related compound, 2-mercaptobenzothiazole (2-MBT), have shown that repeated oral administration in rats led to increased liver weights.^{[1][12]} However, it is crucial to note that direct extrapolation of these findings to MTBT is not scientifically valid without specific studies on MTBT itself.

Carcinogenicity

There are currently no specific carcinogenicity bioassays available for **2-(methylthio)benzothiazole**. The International Agency for Research on Cancer (IARC) has not classified MTBT as a human carcinogen.^[6]

Reproductive and Developmental Toxicity

Dedicated studies on the reproductive and developmental toxicity of **2-(methylthio)benzothiazole** according to established guidelines (e.g., OECD TG 414, 416, 421, 422) have not been identified in the available literature.^{[7][13][14][15]}

Mechanisms of Toxicity

Understanding the molecular mechanisms underlying the toxicity of a compound is a critical aspect of modern toxicology. Recent research has begun to elucidate the pathways through which MTBT exerts its toxic effects, particularly in the cardiovascular system.

Cardiovascular Toxicity and Apoptotic Pathway Activation

A study using a zebrafish model demonstrated that exposure to **2-(methylthio)benzothiazole** induces significant cardiovascular toxicity.^[10] Observed effects included a decrease in heart rate, the development of pericardial edema, and cardiac malformations.^[10] Mechanistic investigations revealed that MTBT exposure leads to the upregulation of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as COX-2.^[2] This upregulation is a key initiating event that activates the apoptotic pathway, ultimately leading to the observed cardiovascular toxicity.^[2] Protein-protein interaction network analysis identified PTGS2 as a core target of MTBT.^[2]

MTBT [label="2-(Methylthio)benzothiazole\n(MTBT)", fillcolor="#FBBC05", fontcolor="#202124"]; PTGS2 [label="Upregulation of\nPTGS2 (COX-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Activation of\nApoptotic Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cardiotoxicity [label="Cardiovascular Toxicity\n(Decreased heart rate, pericardial edema,\ncardiac malformations)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

MTBT -> PTGS2 [label=" Induces"]; PTGS2 -> Apoptosis [label=" Activates"]; Apoptosis -> Cardiotoxicity [label=" Leads to"]; }

Proposed mechanism of MTBT-induced cardiovascular toxicity.

Potential for Thyroid Hormone Disruption

The potential for benzothiazole derivatives to interfere with the thyroid hormone system has been investigated. In an in vitro assay for thyroid peroxidase (TPO) inhibition, **2-(methylthio)benzothiazole** did not exhibit inhibitory activity.^[16] However, in an ex vivo *Xenopus laevis* thyroid gland explant culture assay, all six tested benzothiazoles, including MTBT, inhibited thyroxine (T4) release.^[16] This suggests a potential for thyroid hormone disruption that may not be directly mediated by TPO inhibition and warrants further investigation.

Experimental Protocols

The following are outlines of standard experimental protocols relevant to the toxicological assessment of chemicals like **2-(methylthio)benzothiazole**, based on OECD Test Guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420)

This method is used to assess the acute oral toxicity of a substance and allows for its classification.^[9]

- Animal Selection: Healthy, young adult rodents (usually female rats) are used.^[9]
- Fasting: Animals are fasted (food, but not water, withheld) overnight prior to dosing.^[9]

- **Dose Administration:** The test substance is administered in a single dose by gavage.[9] The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on available information.[9]
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[9] Observations are made frequently on the day of dosing and at least daily thereafter.[9]
- **Endpoint:** The test allows for the identification of a dose level that causes evident toxicity but not mortality, which is then used for classification.[9]

```
start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; animal_selection [label="Animal Selection and Acclimation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fasting [label="Overnight Fasting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dosing [label="Single Oral Gavage Dose", fillcolor="#FBBC05", fontcolor="#202124"]; observation [label="14-Day Observation\n(Clinical Signs, Body Weight, Mortality)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; necropsy [label="Gross Necropsy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and Classification", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
```

```
start -> animal_selection; animal_selection -> fasting; fasting -> dosing; dosing -> observation; observation -> necropsy; necropsy -> data_analysis; data_analysis -> end; }
```

Workflow for OECD TG 420 Acute Oral Toxicity Study.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD TG 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[17]

- **Test System:** A reconstructed human epidermis model is used, which mimics the properties of the upper layers of human skin.[17]
- **Application:** The test substance is applied topically to the surface of the skin model for a defined period (e.g., 60 minutes).[17]

- Incubation and Recovery: After exposure, the substance is washed off, and the tissue is incubated for a recovery period (e.g., 42 hours).[17]
- Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay.[17]
- Classification: If the tissue viability is reduced below a certain threshold (e.g., $\leq 50\%$) compared to the negative control, the substance is classified as a skin irritant.[17]

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This test is used to detect the potential of a substance to induce chromosomal damage.[18]

- Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, V79, L5178Y, or TK6 cells) are cultured in vitro.
- Exposure: The cells are exposed to the test substance, with and without an exogenous metabolic activation system (e.g., S9 mix), for a suitable period.
- Harvest and Staining: After exposure, the cells are harvested, and a cytokinesis blocker (e.g., cytochalasin B) is added to identify cells that have completed one cell division. The cells are then stained to visualize the nuclei and micronuclei.
- Scoring: The frequency of micronucleated cells in the treated cultures is compared to that in the solvent/vehicle control cultures.
- Evaluation: A statistically significant and dose-responsive increase in the frequency of micronucleated cells indicates a potential for genotoxicity.

Conclusion

The available toxicological data for **2-(methylthio)benzothiazole** indicate that it is a skin, eye, and respiratory irritant, with moderate acute aquatic toxicity. In vitro studies suggest a potential for genotoxicity, specifically DNA damage, in mammalian cells. A key area of concern is its demonstrated cardiovascular toxicity in a zebrafish model, which is mechanistically linked to the upregulation of PTGS2 and the induction of apoptosis. While some information on its

metabolism exists, significant data gaps remain, particularly concerning repeated dose toxicity, carcinogenicity, and reproductive and developmental toxicity in mammals. The conflicting findings regarding its potential for thyroid hormone disruption also highlight the need for further investigation. A comprehensive risk assessment for human health and the environment will require further studies to address these knowledge gaps.

References

- Larsen, G. L., Bakke, J. E., Feil, V. J., & Huwe, J. K. (1988). In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. *Xenobiotica*, 18(3), 313-322. [\[Link\]](#)
- OECD. (2018). Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment. OECD Series on Testing and Assessment, No. 116. OECD Publishing, Paris. [\[Link\]](#)
- Thybaud, V., et al. (2014). Revision of OECD guidelines for genotoxicity: outcome of the expert group meeting held in Paris in March 2010. *Mutagenesis*, 29(6), 517. [\[Link\]](#)
- Naveen, K. L. (2018). OECD Guideline For Acute oral toxicity (TG 423). [\[Link\]](#)
- Istituto Superiore di Sanità. (n.d.). OECD Test Guidelines for Genetic Toxicology. [\[Link\]](#)
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). [\[Link\]](#)
- Pharmapproach. (n.d.). Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. [\[Link\]](#)
- OECD. (2011). Test No. 414: Prenatal Developmental Toxicity Study. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [\[Link\]](#)
- Nawrocki, S. T., et al. (2005). Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using *Ceriodaphnia dubia*. *Archives of environmental contamination and toxicology*, 48(3), 344–350. [\[Link\]](#)
- OECD. (2015). Test No. 421: Reproduction/Developmental Toxicity Screening Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [\[Link\]](#)
- OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [\[Link\]](#)
- OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [\[Link\]](#)
- Tietge, J. E., et al. (2013). Inhibition of the thyroid hormone pathway in *Xenopus laevis* by 2-mercaptobenzothiazole.
- OECD. (2017). Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. OECD Series on Testing and Assessment, No. 249. OECD Publishing, Paris. [\[Link\]](#)

- OECD. (2015). Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]
- GenEvolution. (2025). From OECD guidelines to innovation: the future of genotoxicity testing. [Link]
- Wang, Y., et al. (2025). 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism. *Biology*, 14(10), 1398. [Link]
- Hornung, M. W., et al. (2015). In Vitro, Ex Vivo, and In Vivo Determination of Thyroid Hormone Modulating Activity of Benzothiazoles. *Toxicological sciences*, 146(2), 254–264. [Link]
- OECD. (2002). Test No. 405: Acute Eye Irritation/Corrosion. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]
- Stinckens, E., et al. (2016). Inhibition of the thyroid hormone pathway in *Xenopus laevis* by 2-mercaptobenzothiazole.
- OECD. (2012). Test No. 405: Acute Eye Irritation/Corrosion. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link]
- Ye, F., et al. (2014). Application of the SOS/umu test and high-content in vitro micronucleus test to determine genotoxicity and cytotoxicity of nine benzothiazoles. *Journal of applied toxicology*, 34(12), 1400–1408. [Link]
- Brownlee, B. G., et al. (1992). Aquatic environmental chemistry of 2-(thiocyanomethylthio)benzothiazole and related benzothiazoles. *Environmental Toxicology and Chemistry*, 11(8), 1153-1168. [Link]
- Hornung, M. W., et al. (2015). In Vitro, Ex Vivo, and In Vivo Determination of Thyroid Hormone Modulating Activity of Benzothiazoles. *Toxicological Sciences*, 146(2), 254–264. [Link]
- WHO. (n.d.). Short-term toxicity – 90-day oral (rodent). [Link]
- Pillard, D. A., et al. (2001). Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. *Environmental toxicology and chemistry*, 20(3), 557–560. [Link]
- XCellR8. (n.d.).
- Nawrocki, S. T., et al. (2005). Comparative Aquatic Toxicity Evaluation of 2-(Thiocyanomethylthio)benzothiazole and Selected Degradation Products Using *Ceriodaphnia dubia*. [Link]
- Dermatest. (n.d.).
- Hornung, M. W., et al. (2015). In Vitro, Ex Vivo, and In Vivo Determination of Thyroid Hormone Modulating Activity of Benzothiazoles. *Toxicological Sciences*, 146(2), 254–264. [Link]
- Wang, Y., et al. (2025). 2-(Methylthio) Benzothiazole (MTBT)

- Ventrella, D., & Kurin, E. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. *Environmental Science & Technology*, 52(15), 8143-8161. [Link]
- Bernard, F., et al. (2019). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O₂ and NO. *The Journal of Physical Chemistry A*, 123(19), 4153-4163. [Link]
- Kim, H. S., et al. (2022). Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats. *Toxicology reports*, 9, 768–777. [Link]
- Liao, X., et al. (2020). Contamination profiles and health impact of benzothiazole and its derivatives in PM_{2.5} in typical Chinese cities.
- Greim, H. (Ed.). (2025). 2-Mercaptobenzothiazole.
- De Wever, H., & Verachtert, H. (1997). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. *Applied microbiology and biotechnology*, 47(6), 623-629. [Link]
- Wilson, K., et al. (1977). Metabolism of benzothiazole. I. Identification of ring-cleavage products. *Xenobiotica*, 7(5), 285-294. [Link]
- Lake, B. G., et al. (1976). Studies on the in vitro metabolism of dimethylnitrosamine by rat liver. *Biochemical Society transactions*, 4(4), 683–685. [Link]
- Kassahun, K., et al. (2001). In vitro metabolism of 2-acetylbenzothiophene: relevance to zileuton hepatotoxicity. *Drug metabolism and disposition*, 29(7), 989–997. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. News - ECHA [echa.europa.eu]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using *Ceriodaphnia dubia* [pubmed.ncbi.nlm.nih.gov]
- 9. umwelt-online.de [umwelt-online.de]
- 10. 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of the SOS/umu test and high-content in vitro micronucleus test to determine genotoxicity and cytotoxicity of nine benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. series.publisso.de [series.publisso.de]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. oecd.org [oecd.org]
- 16. In Vitro, Ex Vivo, and In Vivo Determination of Thyroid Hormone Modulating Activity of Benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. x-cellr8.com [x-cellr8.com]
- 18. Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological profile of 2-(Methylthio)benzothiazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7728342#toxicological-profile-of-2-methylthio-benzothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com